2,4-Dichlorobenzenediazonium tetrafluoroborate chemical properties
2,4-Dichlorobenzenediazonium tetrafluoroborate chemical properties
An In-Depth Technical Guide to 2,4-Dichlorobenzenediazonium Tetrafluoroborate for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2,4-Dichlorobenzenediazonium tetrafluoroborate, a versatile and highly reactive intermediate crucial for advanced organic synthesis. We will delve into its fundamental chemical properties, synthesis protocols, reactivity, and critical safety considerations, offering field-proven insights for researchers, chemists, and professionals in drug development.
Core Characteristics and Significance
2,4-Dichlorobenzenediazonium tetrafluoroborate (CAS No: 21872-70-8) is an organic salt that serves as a pivotal reagent in synthetic chemistry.[1][2] Its primary value lies in the diazonium group ([N₂]⁺), an excellent leaving group (as dinitrogen gas), which facilitates a wide array of substitution reactions. The tetrafluoroborate anion (BF₄⁻) confers greater stability compared to the more common chloride salts, making it an isolable, solid material that is less shock-sensitive.[3] This enhanced stability is a key experimental advantage, allowing for its storage and handling as a reliable reagent.[1][3]
Its principal applications include the introduction of the 2,4-dichlorophenyl moiety into target molecules, a common structural motif in pharmaceuticals and agrochemicals.[4] It is extensively used in the synthesis of azo dyes, fluorinated aromatics via the Balz-Schiemann reaction, and other substituted benzene derivatives.[1][5][6]
Physicochemical and Spectroscopic Data
The compound's properties are summarized below, providing a clear reference for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 21872-70-8 | [1][2][7] |
| Molecular Formula | C₆H₃BCl₂F₄N₂ | [1][2] |
| Molecular Weight | 260.81 g/mol | [1][2] |
| Appearance | White, off-white, or light yellow solid/powder | [1][4] |
| Melting Point | 155-157 °C | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Store at 2-8°C, away from light, in a dry, well-ventilated area. | [4][8] |
| Identification Methods | ¹H NMR, HPLC, Infrared (IR) Spectrum | [1][4] |
Synthesis Protocol: The Diazotization of 2,4-Dichloroaniline
The most common and reliable method for preparing 2,4-Dichlorobenzenediazonium tetrafluoroborate is through the diazotization of 2,4-dichloroaniline.[6] This process involves the reaction of the primary aromatic amine with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid, followed by precipitation of the stable tetrafluoroborate salt.
Mechanism of Diazotization
The reaction proceeds via the formation of a nitrosonium ion (NO⁺) from sodium nitrite and the acid. The amine's nucleophilic nitrogen atom then attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following a series of proton transfers and dehydration, the stable diazonium ion is formed. The addition of tetrafluoroboric acid or a tetrafluoroborate salt precipitates the final product.
Caption: Mechanism for the synthesis of 2,4-Dichlorobenzenediazonium tetrafluoroborate.
Step-by-Step Laboratory Protocol
This protocol is designed as a self-validating system. Successful precipitation of a crystalline solid at the final stage is a primary indicator of a successful reaction.
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Acidic Solution Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5°C, combine 2,4-dichloroaniline with a 40-50% aqueous solution of tetrafluoroboric acid (HBF₄). The causality here is critical: maintaining a low temperature is essential to prevent the premature decomposition of the diazonium salt being formed. The strong acid ensures the amine is protonated and solubilized, and provides the counter-ion for the final product.[3]
-
Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the stirred aniline-acid mixture. The rate of addition must be carefully controlled to keep the internal temperature below 5°C. A rapid addition can cause a dangerous exotherm and lead to the release of toxic nitrogen oxides.
-
Diazotization: Stir the mixture at 0-5°C for 30-60 minutes after the nitrite addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed. This holding time ensures the reaction proceeds to completion.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether.[9] The choice of washing solvents is deliberate: cold water removes residual acid and salts, ethanol removes water-soluble impurities and helps begin the drying process, and diethyl ether removes residual water and ethanol, yielding a fine, dry powder.
-
Drying: Dry the solid product under vacuum at room temperature. Do not use heat, as diazonium salts can decompose explosively.
Note on an alternative approach: Modern flow synthesis methods offer a safer, more efficient, and higher-yielding alternative to batch processing by generating and consuming the unstable intermediates in situ, minimizing risks associated with their isolation.[6]
Key Reactions and Synthetic Utility
The reactivity of 2,4-Dichlorobenzenediazonium tetrafluoroborate is dominated by reactions that replace the diazonium group.
The Balz-Schiemann Reaction: Synthesis of Aryl Fluorides
A cornerstone application is the thermal decomposition to produce 1,2-dichloro-4-fluorobenzene. This reaction, a variant of the Sandmeyer reaction, is one of the most effective methods for introducing a fluorine atom onto an aromatic ring.
Caption: The Balz-Schiemann reaction for aryl fluoride synthesis.
Azo Coupling: Synthesis of Dyes and Pigments
The diazonium salt acts as an electrophile and can attack electron-rich aromatic compounds (like phenols or anilines) in an electrophilic aromatic substitution reaction to form azo compounds. These products are often highly colored and form the basis of many synthetic dyes.[5][10] This reaction is typically performed under mild, slightly alkaline, or acidic conditions, depending on the coupling partner.
Safety, Handling, and Storage
Strict adherence to safety protocols is mandatory when working with diazonium salts.
Hazard Identification
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[7][8] May cause respiratory irritation (H335).[7] Some sources classify it as causing severe skin burns and eye damage (H314).
-
Instability: While more stable than other diazonium salts, it is still a high-energy compound. Avoid grinding, shock, or heating the dry salt, which can lead to explosive decomposition.[3]
Workflow for Safe Handling and Use
Caption: A workflow diagram for the safe handling of diazonium salts.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[7]
Storage and Disposal
-
Storage: The compound should be stored in a tightly closed container in a refrigerator at 2-8°C.[4][8] It should be kept away from heat and sources of ignition.
-
Disposal: Dispose of unused material and containers as hazardous waste in accordance with local, state, and federal regulations. Never mix with other waste.
Conclusion
2,4-Dichlorobenzenediazonium tetrafluoroborate is a reagent of significant utility in modern organic chemistry. Its relative stability, coupled with the high reactivity of the diazonium group, makes it an invaluable tool for constructing complex aromatic molecules. A thorough understanding of its properties, synthesis, and reactivity, underpinned by a rigorous commitment to safety, enables researchers to leverage this compound to its full potential in the development of novel dyes, materials, and therapeutic agents.
References
-
2,4-Dichlorobenzenediazonium tetrafluoroborate CAS 21872-70-8. (n.d.). Caming Pharmaceutical Ltd. Retrieved from [Link]
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2,4-Dichlorobenzenediazonium tetrafluoroborate. (n.d.). MySkinRecipes. Retrieved from [Link]
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Britton, J., et al. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkat USA. Retrieved from [Link]
-
2,4-Dichlorobenzenediazonium tetrafluoroborate | 21872-70-8. (n.d.). Hepattack. Retrieved from [Link]
- Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution. (n.d.). Google Patents.
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